Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate, also known as sodium (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ylmethanesulfonate, is a chemical compound with the molecular formula and a molecular weight of 254.28 g/mol. It is classified under aliphatic cyclic structures and aromatic heterocycles, primarily functioning as a sulfonate derivative of bicyclic ketones . The compound is utilized in various scientific applications due to its unique structural properties and reactivity.
The synthesis of sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate can be achieved through several methods, often involving the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ylmethanesulfonic acid with sodium hydroxide or sodium carbonate to form the corresponding sodium salt. This process typically requires controlled conditions to ensure complete conversion and purity of the final product.
The molecular structure of sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate features a bicyclic framework characterized by a ketone functional group and a methanesulfonate moiety.
[Na+].CC1(C)C2CCC1(CS([O-])(=O)=O)C(=O)C2
AWMAOFAHBPCBHJ-UHFFFAOYNA-M
The bicyclic structure consists of two fused cyclopentane rings with substituents that influence its chemical reactivity and physical properties.
Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate can participate in various chemical reactions typical of sulfonates and ketones:
These reactions typically require specific conditions such as temperature control and the presence of catalysts, depending on the desired product.
The mechanism of action for sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate involves its reactivity as a nucleophile due to the presence of the sulfonate group:
The compound exhibits moderate reactivity typical for sulfonates and ketones, making it suitable for various synthetic applications.
Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate finds applications in several scientific fields:
This compound's distinct characteristics make it a valuable asset in both academic research and industrial applications, contributing to advancements in chemistry and related fields .
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3